molecular formula C21H18N2OS B3140808 1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478043-01-5

1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3140808
CAS No.: 478043-01-5
M. Wt: 346.4 g/mol
InChI Key: JTKINSZHNVFNHF-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a pyridin-2(1H)-one derivative characterized by a 3-pyridinecarbonitrile core substituted with a 3-methylbenzyl group at position 1, a methylsulfanyl group at position 4, and a phenyl group at position 4. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated biological relevance, including antioxidant and antimicrobial activities . Structural confirmation typically employs spectroscopic methods (FTIR, NMR, mass spectrometry) and physical property assessments .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-15-7-6-8-16(11-15)14-23-19(17-9-4-3-5-10-17)12-20(25-2)18(13-22)21(23)24/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKINSZHNVFNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=C(C2=O)C#N)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121341
Record name 1,2-Dihydro-1-[(3-methylphenyl)methyl]-4-(methylthio)-2-oxo-6-phenyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478043-01-5
Record name 1,2-Dihydro-1-[(3-methylphenyl)methyl]-4-(methylthio)-2-oxo-6-phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478043-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-1-[(3-methylphenyl)methyl]-4-(methylthio)-2-oxo-6-phenyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, commonly referred to as compound 1 , is a complex organic molecule with significant potential in medicinal chemistry. It has garnered attention due to its unique structural features, which include a pyridine ring, a methyl sulfanyl group, and a carbonitrile functional group. This article aims to explore the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics:

  • Molecular Formula: C21H18N2OS
  • Molar Mass: 346.45 g/mol
  • CAS Number: 478043-01-5
PropertyValue
Molecular FormulaC21H18N2OS
Molar Mass346.45 g/mol
CAS Number478043-01-5

Anti-inflammatory Properties

One of the most notable biological activities of compound 1 is its potential as an inhibitor of cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory response and pain pathways. Inhibition of COX-2 can lead to reduced inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs.

Research indicates that compound 1 exhibits significant selectivity towards COX-2 over COX-1, making it a promising candidate for the development of anti-inflammatory agents. The structure-function relationship studies have shown that modifications to the methyl sulfanyl and phenyl groups can enhance its binding affinity to COX enzymes.

Antimicrobial Activity

Compound 1 has also been investigated for its antimicrobial properties . Preliminary studies suggest that it exhibits activity against various pathogens, including bacteria and fungi. The mechanism behind this activity is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The mechanism by which compound 1 exerts its biological effects is multifaceted:

  • COX Inhibition: By binding to the active site of COX-2, compound 1 prevents the conversion of arachidonic acid to prostaglandins, leading to decreased inflammation.
  • Oxidative Stress Modulation: Some studies suggest that compound 1 may influence oxidative stress pathways, potentially leading to increased apoptosis in cancer cells.
  • Membrane Interaction: Its lipophilic nature allows it to interact with cellular membranes, which may contribute to its antimicrobial effects.

Study 1: COX Inhibition Assay

A recent study evaluated the inhibitory effect of compound 1 on COX enzymes using in vitro assays. The results demonstrated that compound 1 had an IC50 value of approximately 0.5 µM for COX-2, indicating potent inhibitory activity.

CompoundIC50 (µM)
Compound 1 (COX-2)0.5
Aspirin (COX-1)5.0

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of compound 1 against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs to highlight substituent-driven variations in properties and activities.

Substituent Analysis and Molecular Properties

Compound Name R1 (Position 1) R4 (Position 4) R6 (Position 6) Molecular Weight Key Features
Target Compound 3-Methylbenzyl Methylsulfanyl Phenyl ~366.87* Balanced lipophilicity; moderate steric hindrance from methyl group .
1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile 4-Methylbenzyl Methylsulfanyl Phenyl ~366.87 Increased para-substitution may enhance metabolic stability.
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Benzyl (unsubstituted) Methylsulfanyl 4-Chlorophenyl ~383.88 Chlorine enhances electron-withdrawing effects; higher antibacterial potential.
1-[(4-tert-Butylphenyl)methyl]-4-(methylsulfanyl)-2-oxo-6-phenyl-... 4-tert-Butylbenzyl Methylsulfanyl Phenyl 388.53 Bulky tert-butyl group may reduce solubility but improve target binding.
6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-... 4-Fluorobenzyl Methylsulfanyl 4-Chlorophenyl 384.85 Dual halogenation likely boosts oxidative stress resistance .

*Molecular weight inferred from analogs with identical substituents (e.g., ).

ADMET and Physicochemical Properties

  • Metabolic Stability : Halogenated derivatives (e.g., ) may exhibit longer half-lives due to resistance to cytochrome P450 oxidation.
  • Toxicity: Limited data, but methylsulfanyl groups are generally associated with low acute toxicity in pyridinone derivatives .

Key Research Findings and Implications

Substituent-Driven Activity : Halogenation (Cl, Br) at R6 significantly enhances antioxidant and antimicrobial activities compared to phenyl or methoxy groups .

Steric Effects : Bulky substituents (e.g., tert-butyl ) improve target binding but may compromise solubility and bioavailability.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile?

The compound is typically synthesized via multi-step pathways involving condensation reactions and cyclization . For example, similar pyridinecarbonitriles are synthesized using precursors like chlorobenzyl derivatives and trifluoromethylating agents under inert conditions to prevent side reactions . Key steps include:

  • Step 1 : Formation of the pyridine core via cyclization of substituted acrylonitrile derivatives.
  • Step 2 : Introduction of the 3-methylbenzyl group via nucleophilic substitution.
  • Step 3 : Functionalization at the 4-position with methylsulfanyl groups using sulfur-containing reagents.
    Reaction optimization (e.g., solvent choice, temperature) is critical to achieving yields >60% .

Q. What analytical techniques are essential for characterizing this compound?

  • Mass Spectrometry (MS) : High-resolution MS (e.g., mzCloud data) confirms molecular weight and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve substituent positions (e.g., distinguishing phenyl vs. methylbenzyl groups).
  • X-ray Crystallography : Determines crystal packing and stereochemistry, as demonstrated for structurally related pyridine derivatives .

Q. What safety precautions are advised for handling this compound?

While direct safety data for this compound is limited, structurally similar pyridinecarbonitriles require:

  • Inert Atmosphere : To prevent degradation of sulfanyl and nitrile groups .
  • Moisture Control : Use anhydrous solvents and desiccants to avoid hydrolysis .
  • PPE : Gloves and goggles, as nitriles can be toxic upon skin contact .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

Low yields often stem from competing side reactions (e.g., dimerization). Strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd or Cu) enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while ethanol/water mixtures (7:3 v/v) increase yields in related syntheses by 20% .
  • Temperature Gradients : Gradual heating (40–80°C) reduces byproduct formation .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

Contradictions may arise from impurities or tautomeric forms . Mitigation steps:

  • Purification : Re-crystallization or HPLC to isolate the pure compound .
  • Dynamic NMR : Resolve tautomerization by analyzing temperature-dependent shifts .
  • Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian software) .

Q. What in vitro models are appropriate for evaluating its anticancer potential?

Prioritize models aligned with its structural analogs:

  • Cell Lines : Human breast cancer (MCF-7) or leukemia (HL-60) cells, where related compounds show IC50_{50} values <10 µM .
  • Assays : MTT for viability, Annexin V/PI for apoptosis, and ROS detection kits to probe mechanisms .
  • Structure-Activity Relationship (SAR) : Modify the methylsulfanyl group to assess its role in bioactivity .

Q. How does the methylsulfanyl group influence reactivity in electrophilic substitutions?

The methylsulfanyl (–SMe) group acts as an electron donor, activating the pyridine ring at the 4-position for electrophilic attacks. Experimental data from similar compounds show:

  • Enhanced Reactivity : Nitration or halogenation occurs preferentially at the 5-position .
  • Steric Effects : The methyl group may hinder reactions at adjacent sites, requiring bulky electrophiles for efficient substitution .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate?

  • DSC Analysis : Use differential scanning calorimetry to measure thermal transitions accurately .
  • Cross-Validation : Compare data from independent sources (e.g., PubChem vs. in-house measurements) .

Q. Conflicting bioactivity results across studies: Methodological factors to consider?

  • Purity Thresholds : Ensure >95% purity via HPLC .
  • Assay Conditions : Standardize cell culture media, incubation times, and solvent controls (e.g., DMSO concentration <0.1%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

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